chemical structure of alpha-D-glucosamine hydrochloride
chemical structure of alpha-D-glucosamine hydrochloride
Title: Structural Elucidation and Analytical Characterization of α-D-Glucosamine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
α-D-Glucosamine hydrochloride (α-D-GlcN·HCl) is a highly characterized amino monosaccharide derivative that serves as a critical chiral building block in organic synthesis, a precursor in the biological Hexosamine Biosynthetic Pathway (HBP), and a widely utilized therapeutic agent for osteoarthritis. Because the free base of D-glucosamine is chemically unstable and prone to rapid oxidation, it is commercially and experimentally isolated as a protonated hydrochloride salt. This guide provides an authoritative structural breakdown, physicochemical data, and self-validating analytical protocols for researchers working with this molecule.
Core Structural Directives & Stereochemistry
The precise structural identity of the molecule is defined by its IUPAC name: [(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]azanium chloride [1].
Mechanistically, the pyranose ring adopts a thermodynamically favored 4C1 chair conformation[2]. The stereochemistry is defined by several critical features:
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The Alpha-Anomeric Effect: In the solid state, the molecule crystallizes exclusively as the alpha-anomer. The C1 hydroxyl group is positioned axially. This axial preference is driven by the stereoelectronic anomeric effect, where the lone pair electrons of the endocyclic ring oxygen delocalize into the antibonding orbital ( σ∗ ) of the axial C1-O bond, stabilizing the conformation[2].
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Protonated Equatorial Amine: The C2 position features an equatorial primary amine. In the presence of hydrochloric acid, this amine is protonated to form an azanium ion ( −NH3+ ).
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Lattice Stabilization: The chloride ( Cl− ) counterion does not covalently bond but is locked into the crystal lattice via a dense, cooperative network of hydrogen bonds involving the azanium protons ( N−H⋯Cl ) and adjacent hydroxyl groups ( O−H⋯Cl )[3].
Physicochemical Properties
To facilitate experimental design, the quantitative physicochemical properties of α-D-glucosamine hydrochloride are summarized in Table 1.
Table 1: Quantitative Physicochemical Data of α-D-GlcN·HCl
| Property | Value | Causality / Context |
| Molecular Formula | C6H14ClNO5 | Accounts for the protonated amine and chloride counterion[1]. |
| Molecular Weight | 215.63 g/mol | Computed standard mass[1]. |
| Melting Point | 190 - 194 °C (dec.) | High melting point due to strong ionic lattice and H-bonding; decomposes upon melting. |
| Specific Rotation [α]D20 | +70.0° to +73.0° | Equilibrium value in H2O after mutarotation is complete[4]. |
| pKa (Amine) | ~11.8 (in H2O ) | The α-anomer is slightly less acidic than the β-anomer due to entropy of ionization[5]. |
| Anomeric Equilibrium | ~63% α : 37% β | Thermodynamic ratio reached in aqueous solution at 25°C after ~440 minutes[6]. |
Analytical Characterization Workflows
To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems.
Protocol 1: NMR Spectroscopy & Mutarotation Kinetics
When dissolved in water, pure crystalline α-D-GlcN·HCl undergoes mutarotation—a spontaneous equilibration between the α- and β-anomers via an open-chain aldehyde intermediate. This protocol uses the kinetic emergence of the β-anomer as an internal control to validate the initial purity of the α-anomer[6].
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Step 1: Sample Preparation. Dissolve 15 mg of high-purity α-D-GlcN·HCl in 0.6 mL of Deuterium Oxide ( D2O ). Causality: D2O is chosen to prevent the massive H2O solvent peak from obscuring the anomeric proton signals, while also facilitating rapid deuterium exchange of the hydroxyl and azanium protons.
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Step 2: Initial Kinetic Acquisition (t = 0). Immediately insert the sample into the NMR spectrometer (e.g., 400 MHz) and acquire a 1H -NMR spectrum within 2 minutes.
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Validation Metric: You will observe a distinct doublet around δ 5.4 ppm. This is the anomeric H1 proton of the α-anomer. The scalar coupling constant ( 3J1,2 ) will be small (~3.5 Hz). According to the Karplus equation, this small J -value confirms a dihedral angle of ~60°, corresponding to the equatorial H1 and axial H2 protons in the 4C1 chair.
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Step 3: Thermodynamic Equilibration. Allow the NMR tube to incubate at 25°C for 440 minutes[6].
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Step 4: Equilibrium Acquisition (t = 440 min). Acquire a second spectrum.
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Validation Metric: A new doublet will appear around δ 4.9 ppm with a large coupling constant ( 3J1,2≈8.5 Hz), confirming the trans-diaxial arrangement (axial H1, axial H2) of the newly formed β-anomer. Integrating the two peaks will yield the self-validating thermodynamic ratio of ~63% α to 37% β[6].
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Protocol 2: X-Ray Crystallography for Solid-State Validation
To confirm the absolute stereochemistry of the solid powder, single-crystal X-ray diffraction is employed[3].
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Step 1: Crystal Growth. Dissolve the powder in a minimal amount of hot aqueous ethanol. Allow the solution to cool slowly at room temperature over 48 hours to induce the precipitation of diffraction-quality single crystals.
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Step 2: Diffraction & Refinement. Mount a suitable crystal on a diffractometer using Mo Kα radiation.
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Validation Metric: The structure must refine to the monoclinic space group P1211 (Space group number 4). The refinement R-factor serves as the internal validation of the model's accuracy, confirming the extensive N−H⋯Cl hydrogen-bonding scheme[1].
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Biological and Industrial Pathways
The Hexosamine Biosynthetic Pathway (HBP)
In biological systems, glucose is shunted into the HBP to produce UDP-GlcNAc, a vital substrate for glycosylation. Glucosamine-6-phosphate is the critical intermediate in this pathway.
Figure 1: Hexosamine Biosynthetic Pathway highlighting GlcN-6P generation.
Industrial Synthesis Workflow
Commercially, α-D-glucosamine hydrochloride is synthesized via the aggressive acid hydrolysis of chitin, sourced either from crustacean exoskeletons or the fungal biomass of Aspergillus niger[7]. The use of concentrated HCl is causal: it simultaneously drives the depolymerization of the β -(1,4)-glycosidic bonds and the de-N-acetylation of the C2 amine, yielding the protonated salt directly[4].
Figure 2: Stepwise industrial synthesis of α-D-glucosamine HCl from chitin.
References
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PubChem Compound Summary for CID 11481329, alpha-D-Glucosamine hydrochloride Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Redetermination of α-D-glucosamine hydrochloride: elucidation of the hydrogen-bonding scheme Source: Acta Crystallographica Section E URL:[Link]
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Application for the Approval of the use REGENASURE® Non-Shellfish Glucosamine Hydrochloride from Aspergillus niger Source: Food Standards Agency (UK) URL:[Link]
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Rapid on-column analysis of glucosamine and its mutarotation by microchip capillary electrophoresis Source: SciSpace / Journal of Chromatography A URL:[Link]
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General Protocol to Obtain D‐Glucosamine from Biomass Residues Source: ResearchGate / Global Challenges URL:[Link]
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COMMITTEE ON TOXICITY OF CHEMICALS IN FOOD: Glucosamine and Hepatotoxicity Source: Food Standards Agency (UK) URL:[Link]
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The shape of D-glucosamine Source: ResearchGate / Phys. Chem. Chem. Phys. URL:[Link]
Sources
- 1. alpha-D-Glucosamine hydrochloride | C6H14ClNO5 | CID 11481329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. cot.food.gov.uk [cot.food.gov.uk]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. acnfp.food.gov.uk [acnfp.food.gov.uk]
